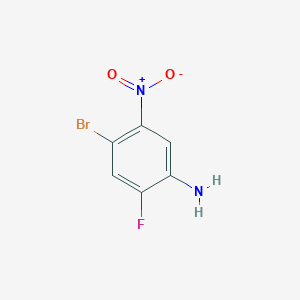

4-Bromo-2-fluoro-5-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNZCDDWSKYNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551864 | |

| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87547-06-6 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-fluoro-5-nitroaniline chemical properties

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring an amine, a nitro group, and two different halogens—provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of a fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this valuable synthetic building block.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective use in research and development. The interplay of its electron-donating amino group and strongly electron-withdrawing nitro and halogen substituents governs its reactivity and physical characteristics.

Core Chemical Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 87547-06-6 | [3] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [3][4][5] |

| Molecular Weight | 235.01 g/mol | [5][6][7] |

| Appearance | Solid | [8] |

| Melting Point | 90-92 °C | [9] |

| Purity | Typically ≥98% | [3] |

Molecular Structure

The structure of this compound is defined by a benzene ring with five substituents. The relative positions of these groups are critical for its chemical behavior.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies. [9]The causality for performing the reaction at sub-zero temperatures is to control the highly exothermic nitration reaction, preventing the formation of undesired side products and ensuring regioselectivity.

-

Preparation: In a suitable reaction vessel, cool 100 mL of concentrated sulfuric acid to a temperature between 0°C and -10°C using an ice-salt bath.

-

Substrate Addition: Slowly add 58.6 g of 4-bromo-2-fluoroaniline to the cooled sulfuric acid while maintaining the temperature.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully adding 25.3 g of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping this mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluoroaniline over a period of time, ensuring the reaction temperature does not rise above -5°C.

-

Reaction: After the addition is complete, stir the resulting mixture at 0-5°C for 1 hour to allow the reaction to proceed to completion. [9]6. Work-up: Carefully pour the reaction mixture into a large volume of ice-water. The product will precipitate out.

-

Extraction: Extract the aqueous mixture with toluene. The organic layer will contain the desired product.

-

Washing: Wash the toluene layer sequentially with water and a saturated aqueous sodium hydrogen carbonate solution to remove residual acids.

-

Concentration: Concentrate the organic layer under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product from the synthesis is purified via silica gel column chromatography to isolate the target compound from any unreacted starting material or isomeric byproducts. [9]

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether.

-

Loading: Dissolve the crude residue in a minimal amount of the initial eluent or a compatible solvent (like dichloromethane) and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and concentrate them under reduced pressure to yield pure this compound. A yield of approximately 16.4 g has been reported from the starting quantities mentioned above. [9]

Section 3: Chemical Reactivity and Synthetic Utility

This compound is a trifunctional intermediate, offering multiple avenues for subsequent chemical transformations. Its value in drug discovery and materials science stems from the ability to selectively modify each of its functional groups.

Key Reactive Sites

Caption: Key reactive sites and potential transformations.

-

The Amino Group (-NH₂): As a nucleophile and a directing group, the amine can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide range of other functionalities.

-

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). [10]This unmasks a new reactive site, enabling the synthesis of diamino-aromatic derivatives, which are precursors to many heterocyclic systems.

-

The Bromo Substituent (-Br): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. It allows for the formation of new carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, providing a powerful tool for building molecular complexity.

-

The Fluoro Substituent (-F): While generally less reactive in substitution reactions compared to bromine, the fluorine atom significantly influences the electronic properties of the molecule. In a pharmaceutical context, it can improve metabolic stability and act as a hydrogen bond acceptor, enhancing target binding affinity. [1][2] This multi-faceted reactivity makes this compound a valuable precursor for creating libraries of diverse compounds for screening in drug discovery programs. [11]

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is compiled from safety data sheets of the compound and structurally similar chemicals. [7][12][13]

Hazard Identification

While a specific, comprehensive GHS classification for this exact isomer is not universally available, related compounds are classified with the following hazards. [7][14]Users should handle this compound with the assumption that it poses similar risks.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. [7] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin. [7] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. [7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. [7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. [7] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. * Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [12]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated. [13]* Respiratory Protection: If dust formation is unavoidable or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter. [12]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12][13]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. [13]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [12]* Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. [13]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. * Some suppliers recommend storage at room temperature, while others suggest refrigeration (4°C) and protection from light. [3][8]It is prudent to follow the specific recommendations of the supplier.

Conclusion

This compound is a strategically important intermediate in modern organic synthesis. Its dense functionalization provides a robust platform for generating molecular diversity, making it a valuable tool for researchers in drug discovery, agrochemicals, and material science. A thorough understanding of its properties, synthetic routes, and reactivity, combined with stringent adherence to safety protocols, is key to unlocking its full potential in the laboratory.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

4-Bromo-5-fluoro-2-nitroaniline | C6H4BrFN2O2 | CID 21911928. PubChem. [Link]

-

4-bromo-5-fluoro-2-nitroaniline. ChemUniverse. [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. Thieme. [Link]

-

4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Angene. [Link]

-

2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. PubChem. [Link]

-

4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem. [Link]

-

4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3 | C6H4BrFN2O2. Appchem. [Link]

-

Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]

-

The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. Autech. [Link]

-

Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Autech. [Link]

-

This compound, min 98%, 25 grams. Oakwood Chemical. [Link]

- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Bromo-5-fluoro-2-nitroaniline | C6H4BrFN2O2 | CID 21911928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitroaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on 4-Bromo-2-fluoro-5-nitroaniline. The content herein is structured to offer not just data, but also actionable insights grounded in scientific principles and practical applications.

Section 1: Core Molecular Attributes

This compound is a substituted aniline derivative that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique arrangement of bromo, fluoro, and nitro functional groups on the aniline core imparts specific reactivity and properties that are highly sought after for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Molecular Structure and Weight

The chemical structure of this compound is fundamental to its reactivity. The presence of an electron-withdrawing nitro group and halogen atoms influences the electron density of the aromatic ring and the basicity of the amino group.

Molecular Formula: C₆H₄BrFN₂O₂

Molecular Weight: The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. It is calculated as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 235.012 |

The nominal molecular weight is 235 g/mol , with a more precise value of 235.01 g/mol often used.[1][2][3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Melting Point | 90-92 °C[4] |

| Boiling Point | 313.9 °C at 760 mmHg[1][3] |

| XLogP3 | 2.4[1] |

| Polar Surface Area (PSA) | 71.8 Ų[1] |

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the nitration of a substituted aniline precursor.

Synthetic Pathway

A widely used method for the synthesis of this compound starts from 4-bromo-2-fluoroaniline.[4] The synthesis involves the regioselective nitration of the aromatic ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

4-bromo-2-fluoroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Toluene

-

Aqueous sodium hydrogen carbonate solution

-

Silica gel for chromatography

Procedure:

-

A solution of 4-bromo-2-fluoroaniline (58.6 g) in concentrated sulfuric acid (100 ml) is prepared.[4]

-

The solution is cooled to a temperature between 0°C and -10°C.[4]

-

A mixture of concentrated nitric acid (25.3 g) and concentrated sulfuric acid (15 ml) is added dropwise to the cooled solution.[4]

-

The resulting mixture is stirred at 0-5°C for 1 hour.[4]

-

The reaction mixture is then poured into ice-water and extracted with toluene.[4]

-

The toluene layer is washed with water and an aqueous sodium hydrogen carbonate solution.[4]

-

The organic layer is concentrated, and the residue is purified by silica gel chromatography to yield this compound.[4]

Section 3: Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[5] Its functional groups allow for diverse chemical modifications, making it a versatile building block for creating libraries of compounds for drug discovery programs.[6]

The presence of bromo and fluoro substituents can enhance the pharmacological properties of the final drug molecules, such as metabolic stability and binding affinity to biological targets.[6]

Section 4: Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification

-

Health Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9] In case of insufficient ventilation, wear suitable respiratory equipment.

Safe Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Section 5: Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis and drug discovery. A thorough understanding of its molecular properties, synthesis, and safe handling is essential for its effective and safe utilization in a research and development setting. The information presented in this guide provides a solid foundation for scientists and researchers working with this important compound.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

ChemUniverse. 4-bromo-5-fluoro-2-nitroaniline. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 4-Bromo-2-fluoro-5-nitroaniline

Introduction

4-Bromo-2-fluoro-5-nitroaniline is a highly substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of its electron-donating and electron-withdrawing substituents on the aniline scaffold creates a unique electronic environment, which can be effectively probed using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This technique provides invaluable information about the carbon skeleton, enabling researchers to confirm the compound's identity, purity, and electronic structure.

This guide offers a comprehensive analysis of the 13C NMR spectrum of this compound. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction and interpretation of the chemical shifts. This analysis is grounded in the fundamental principles of substituent effects in NMR spectroscopy and is supported by comparative data from structurally related compounds. This approach not only provides a reliable set of expected chemical shifts but also illustrates the causal relationships between molecular structure and spectral output, a critical skill for researchers in chemical synthesis and drug development.

Predicted 13C NMR Chemical Shifts and Spectral Assignment

The 13C NMR spectrum of this compound is predicted to exhibit six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shift of each carbon is influenced by the complex interplay of inductive and resonance effects of the four substituents: an amino (-NH2) group, a fluorine (-F) atom, a bromine (-Br) atom, and a nitro (-NO2) group.

The predicted chemical shifts for the carbon atoms of this compound are presented in Table 1. The numbering of the carbon atoms is as follows:

Caption: Numbering scheme for this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C1 | ~145.8 | Attached to the electron-donating amino group, but also influenced by the ortho-fluoro and meta-nitro groups. |

| C2 | ~153.5 (d, ¹JCF ≈ 245 Hz) | Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |

| C3 | ~115.2 (d, ²JCF ≈ 20 Hz) | Ortho to the fluorine and amino groups, experiencing shielding from the amino group and a smaller two-bond C-F coupling. |

| C4 | ~109.8 | Attached to the bromine atom and influenced by the ortho-nitro and meta-amino groups. |

| C5 | ~138.1 | Attached to the strongly electron-withdrawing nitro group, leading to a downfield shift. |

| C6 | ~118.9 (d, ³JCF ≈ 5 Hz) | Ortho to the amino group and meta to the fluorine and nitro groups, with a small three-bond C-F coupling. |

Detailed Justification of Chemical Shift Assignments

The assignment of each signal is based on the additive effects of the substituents on the baseline chemical shifts of an aniline ring. For reference, the experimental 13C NMR chemical shifts of aniline in CDCl₃ are approximately: C1 (146.4 ppm), C2/C6 (115.1 ppm), C3/C5 (129.3 ppm), and C4 (118.6 ppm)[1].

-

C1 (~145.8 ppm): This carbon is directly attached to the nitrogen of the amino group. The amino group is a strong resonance donor, which typically shields the ortho and para carbons. However, the ipso-carbon (C1) is deshielded. The presence of the ortho-fluoro group and the meta-nitro group, both of which are electron-withdrawing, will further influence this chemical shift, but the primary determinant is the attachment to the amino group.

-

C2 (~153.5 ppm): The carbon bearing the fluorine atom is expected to be the most downfield-shifted carbon in the spectrum. This is due to the very high electronegativity of fluorine, which exerts a strong inductive electron-withdrawing effect, deshielding the directly attached carbon. A key confirmatory feature for this assignment in an experimental spectrum would be a large one-bond coupling constant (¹JCF) of approximately 245 Hz, which would split the signal into a doublet.

-

C3 (~115.2 ppm): This carbon is positioned ortho to both the electron-donating amino group and the electron-withdrawing fluoro group. The strong shielding effect from the amino group via resonance will likely dominate, shifting this signal upfield. A two-bond coupling to fluorine (²JCF) of around 20 Hz is also anticipated, which would manifest as a doublet.

-

C4 (~109.8 ppm): This carbon is bonded to the bromine atom. While bromine is electronegative, its effect on the chemical shift of the ipso-carbon is less pronounced than that of fluorine. The position of this carbon is para to the strongly electron-donating amino group, leading to significant shielding. This upfield shift is further modulated by the ortho-nitro group.

-

C5 (~138.1 ppm): The carbon attached to the nitro group is expected to be significantly deshielded. The nitro group is a potent electron-withdrawing group through both resonance and induction, which reduces the electron density at the ipso-carbon, causing a downfield shift.

-

C6 (~118.9 ppm): This carbon is ortho to the electron-donating amino group, which would cause an upfield shift. It is also meta to the electron-withdrawing fluoro and nitro groups. The resonance donation from the amino group is expected to be the dominant factor influencing its chemical shift. A smaller, three-bond coupling to the fluorine atom (³JCF) of approximately 5 Hz may also be observed.

The interplay of these electronic effects can be visualized as follows:

Caption: Electronic effects of substituents on the aromatic ring.

Experimental Protocol for 13C NMR Acquisition

To experimentally validate the predicted chemical shifts, the following protocol for acquiring a 13C NMR spectrum of this compound is recommended.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ may be preferred if solubility is an issue.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

-

The spectrometer should be equipped with a probe capable of detecting 13C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent lock signal.

3. Acquisition Parameters for a Standard 1D 13C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for obtaining reliable signal intensities, especially for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and the desired signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks if quantitative information is desired, although this is less common for standard 13C NMR spectra due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).

The following workflow diagram illustrates the key stages of acquiring and processing the 13C NMR spectrum:

Caption: Workflow for 13C NMR data acquisition and processing.

Conclusion

This in-depth technical guide provides a robust framework for understanding the 13C NMR spectrum of this compound. By systematically analyzing the electronic effects of each substituent, we have presented a well-reasoned prediction of the chemical shifts and their assignments. The detailed experimental protocol offers a clear path for researchers to obtain an experimental spectrum for this compound. A thorough understanding of the principles outlined herein will empower researchers, scientists, and drug development professionals to confidently utilize 13C NMR spectroscopy for the structural elucidation and characterization of complex aromatic molecules.

References

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

- New Journal of Chemistry Supporting Information. (n.d.).

Sources

An In-Depth Technical Guide to the FTIR Analysis of 4-Bromo-2-fluoro-5-nitroaniline

This guide provides a comprehensive examination of the functional group analysis of 4-bromo-2-fluoro-5-nitroaniline using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex aromatic compound.

Introduction: The Significance of this compound and the Role of FTIR

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its multifaceted structure, incorporating a primary aromatic amine, a nitro group, and halogen substituents (bromine and fluorine), imparts unique chemical properties that are leveraged in medicinal chemistry. The precise arrangement and interaction of these functional groups are paramount to its reactivity and, ultimately, the efficacy and safety of the resulting drug substances.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by a sample, FTIR provides a detailed vibrational "fingerprint," allowing for the identification and characterization of its constituent functional groups. This non-destructive and rapid technique is fundamental in confirming the identity and purity of this compound, ensuring the integrity of the synthetic process from starting material to final product.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture of this compound is the foundation for accurate FTIR spectral interpretation. The key functional groups and their expected vibrational characteristics are outlined below.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The acquisition of a clean, well-resolved FTIR spectrum is critical for accurate analysis. For a solid sample like this compound, several preparation methods are available. The choice of method depends on the sample's physical properties and the desired spectral quality.

Recommended Method: Thin Solid Film

The thin solid film method is often preferred for its simplicity and the high quality of the resulting spectra.[1][2] This technique avoids the potential for spectral interference from mulling agents or solvents.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent with low infrared absorption in the regions of interest (e.g., methylene chloride or acetone).[2][3]

-

Deposition: Using a pipette, carefully apply a drop of the solution onto the surface of an infrared-transparent salt plate (e.g., KBr or NaCl).[2]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[2]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Background Collection: Run a background spectrum of the clean, empty sample compartment to account for atmospheric water and carbon dioxide.

-

Sample Analysis: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Alternative Method: KBr Pellet

For less soluble compounds or for quantitative analysis, the Potassium Bromide (KBr) pellet method is a robust alternative.[4]

Step-by-Step Protocol:

-

Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[4]

-

Pellet Formation: Transfer the finely ground mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

Spectrum Acquisition: Place the KBr pellet in a suitable holder in the FTIR spectrometer and acquire the spectrum as described above.

Caption: General workflow for FTIR analysis of a solid sample.

FTIR Spectrum Interpretation: A Detailed Analysis

The FTIR spectrum of this compound can be divided into several key regions, each providing specific information about the molecule's functional groups.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric Stretch | 3400 - 3300 | Medium |

| Symmetric Stretch | 3330 - 3250 | Medium | |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium-Strong | |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Aromatic Ring (C=C) | Ring Stretching | 1600 - 1450 | Medium-Weak |

| Carbon-Halogen | C-F Stretch | 1400 - 1000 | Strong |

| C-Br Stretch | 690 - 515 | Medium-Strong | |

| Aromatic C-H | C-H Stretching | 3100 - 3000 | Medium-Weak |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | |

| Carbon-Nitrogen (C-N) | C-N Stretch (Aromatic) | 1335 - 1250 | Strong |

Detailed Spectral Analysis:

-

3500-3200 cm⁻¹ Region (N-H Stretching): A primary aromatic amine, such as the one in this compound, will typically exhibit two distinct bands in this region.[5][6] These correspond to the asymmetric and symmetric N-H stretching vibrations. The presence of two well-defined peaks confirms the -NH₂ group. Aromatic amines tend to show these absorptions at slightly higher frequencies than their aliphatic counterparts.[7]

-

1700-1500 cm⁻¹ Region (N-H Bending and NO₂ Asymmetric Stretch): This region is often complex. A medium to strong absorption band between 1650 cm⁻¹ and 1580 cm⁻¹ is characteristic of the N-H scissoring (bending) vibration of the primary amine.[6] Overlapping with or appearing near this band is the very strong asymmetric stretching vibration of the nitro (NO₂) group, typically found between 1550 cm⁻¹ and 1475 cm⁻¹ for aromatic nitro compounds.[8][9][10]

-

1500-1300 cm⁻¹ Region (NO₂ Symmetric Stretch and Aromatic C=C Stretching): The strong symmetric stretch of the nitro group is expected in the 1360-1290 cm⁻¹ range.[8][9] This, along with the asymmetric stretch, provides a definitive identification of the nitro functional group.[10] Also present in this broader region are medium to weak absorptions due to the C=C stretching vibrations within the aromatic ring.

-

1400-1000 cm⁻¹ Region (C-F and C-N Stretching): This area of the spectrum is characterized by strong absorptions from the C-F and C-N stretching vibrations. The C-F stretch is typically a very strong and sharp band.[11] The C-N stretching of aromatic amines also gives rise to a strong band, usually between 1335-1250 cm⁻¹.[6][7] Due to the potential for overlapping peaks, careful analysis is required to distinguish these absorptions.

-

Below 1000 cm⁻¹ (Fingerprint Region): This region contains a wealth of information, including C-H out-of-plane bending vibrations of the aromatic ring, which are sensitive to the substitution pattern. The C-Br stretching vibration is also found in this region, typically between 690-515 cm⁻¹.[12]

Conclusion

The FTIR analysis of this compound provides a powerful and efficient means of confirming its chemical identity and purity. By systematically evaluating the key regions of the infrared spectrum, one can confidently identify the characteristic vibrational modes of the primary amine, nitro group, aromatic ring, and carbon-halogen bonds. A thorough understanding of the principles of FTIR spectroscopy, coupled with meticulous experimental technique, is essential for obtaining high-quality, interpretable data, which is a cornerstone of quality control and structural elucidation in the development of pharmaceutical compounds.

References

-

Feist, B. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(2), 201. [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

Wang, Y., & Zhou, G. (2003). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 23(5), 938–940. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Wang, Y., & Zhou, G. (2003). Influence of Solvents on IR Spectrum of Aromatic Amines. Guang Pu Xue Yu Guang Pu Fen Xi, 23(5), 938-940. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry & Biochemistry. [Link]

-

Feist, B. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(2), 201. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21911928, 4-Bromo-5-fluoro-2-nitroaniline. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66110457, 4-bromo-5-fluoro-N-methyl-2-nitroaniline. PubChem. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Hasan, A. M. A., Elsaeed, A. M., Al-Shafey, H. I., & El-Ghazawy, R. A. (2019). A preliminary study on liquid crystalline epoxy curatives from natural abietic acid. Journal of Macromolecular Science, Part A, 56(5), 453-461. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. PubChem. [Link]

-

Wang, Y., Pu, S., & Liu, G. (2003). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 23(1), 82-85. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57488513, 2-Bromo-5-fluoro-4-nitroaniline. PubChem. [Link]

-

LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Zhang, X. (n.d.). FTIR spectrum. University of Maryland. [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2006). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 617-624. [Link]

-

Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy, 61(8), 1811–1819. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation pattern of 4-Bromo-2-fluoro-5-nitroaniline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluoro-5-nitroaniline

Introduction

This compound is a substituted aromatic compound of significant interest as a building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The precise structural elucidation of such molecules is paramount, and mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a definitive analytical tool. The fragmentation pattern generated by EI-MS provides a unique molecular fingerprint, allowing for unambiguous identification and structural confirmation.

This technical guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis of the mass spectrometric fragmentation pathways for this compound. We will delve into the underlying chemical principles that govern the dissociation of the molecular ion, offering a logical framework for interpreting its mass spectrum. This document is intended for researchers, chemists, and drug development professionals who rely on mass spectrometry for the structural characterization of complex organic molecules.

Molecular Structure and Isotopic Signature

The fragmentation behavior of this compound is dictated by the interplay of its four substituents on the benzene ring: an amino (-NH2) group, a nitro (-NO2) group, and two halogens (-F and -Br).

Chemical Structure:

-

Formula: C₆H₄BrFN₂O₂

-

Monoisotopic Mass (⁷⁹Br): 233.9440 u

-

Monoisotopic Mass (⁸¹Br): 235.9420 u

A pivotal feature for the identification of this compound is the presence of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] Consequently, any fragment ion containing the bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][3][4] This isotopic signature is a powerful diagnostic tool.

| Isotope | Monoisotopic Mass (u) | Predicted m/z | Expected Relative Abundance |

| C₆H₄⁷⁹BrFN₂O₂ | 233.9440 | 234 | ~50.5% |

| C₆H₄⁸¹BrFN₂O₂ | 235.9420 | 236 | ~49.5% |

Table 1: Predicted molecular ion peaks for this compound.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization (~70 eV), this compound will form an energetically unstable molecular radical cation, [M]•+, which will subsequently undergo a series of predictable fragmentation reactions to yield more stable daughter ions. The primary fragmentation events are driven by the cleavage of the weakest bonds and the expulsion of stable neutral species. Aromatic compounds are known to produce prominent molecular ions due to their inherent stability.[5]

Pathway I: Cleavage of the Nitro Group

The nitro group is a major driver of fragmentation in nitroaromatic compounds.[6][7] Two characteristic losses are anticipated:

-

Loss of Nitrogen Dioxide (NO₂•): The C-N bond of the nitro group is relatively weak, leading to the facile homolytic cleavage and loss of a nitrogen dioxide radical (•NO₂, 46 u). This is often one of the most significant fragmentation pathways.[8][9]

-

[M]•+ → [M - 46]⁺ + NO₂•

-

-

Loss of Nitric Oxide (NO•): A common rearrangement for nitroaromatics involves the transfer of an oxygen atom to the ring, forming a nitrite intermediate, which then loses a nitric oxide radical (•NO, 30 u).[9][10] This is often followed by the expulsion of carbon monoxide (CO).

-

[M]•+ → [M - 30]•+ + NO•

-

Pathway II: Halogen Cleavage

The loss of halogen radicals is another primary fragmentation route.

-

Loss of Bromine Radical (Br•): The C-Br bond is weaker than the C-F bond, making the loss of a bromine radical (•Br, 79 or 81 u) a highly probable event.[11] The resulting fragment ion will be a singlet in the mass spectrum, having lost the characteristic bromine isotopic pattern.

-

[M]•+ → [M - 79/81]⁺ + Br•

-

-

Loss of Fluorine Radical (F•): The C-F bond is the strongest single bond to carbon, so the loss of a fluorine radical (•F, 19 u) is generally less favorable than other fragmentation processes but may still be observed.[12]

-

[M]•+ → [M - 19]⁺ + F•

-

Pathway III: Fragmentation Involving the Aniline Moiety

The amino group can also direct fragmentation, although often after an initial loss from another substituent.

-

Loss of Hydrogen Cyanide (HCN): Following initial fragmentation, the resulting aniline-like cation can undergo ring cleavage to eliminate a neutral molecule of hydrogen cyanide (HCN, 27 u), a classic fragmentation pattern for anilines.[13]

The interplay of these pathways leads to a complex but interpretable mass spectrum. The major fragmentation cascades are visualized in the diagram below.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Mass Spectrum

The following table summarizes the key ions expected in the EI mass spectrum of this compound. The m/z values are given for the ⁷⁹Br isotope where applicable.

| Predicted m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Formula | Origin (Neutral Loss) | Notes |

| 234 / 236 | [C₆H₄BrFN₂O₂]⁺• | Molecular Ion [M]•+ | Base peak or high intensity. Confirms molecular weight and presence of one bromine atom.[1][4] |

| 188 / 190 | [C₆H₄BrFN]⁺ | [M - NO₂]⁺ | Major fragment from the loss of the nitro group. Retains Br isotopic signature.[6][10] |

| 155 | [C₆H₄FN₂O₂]⁺ | [M - Br]⁺ | Significant fragment from loss of bromine. Appears as a singlet.[11] |

| 204 / 206 | [C₆H₄BrFNO]⁺• | [M - NO]⁺• | Result of nitro-nitrite rearrangement. Retains Br isotopic signature.[9] |

| 176 / 178 | [C₅H₄BrFN]⁺• | [M - NO - CO]⁺• | Secondary fragmentation, indicative of an aromatic nitro compound. |

| 161 / 163 | [C₅H₃BrF]⁺ | [M - NO₂ - HCN]⁺ | Secondary fragmentation, loss of HCN from the aniline-like fragment.[13] |

| 109 | [C₆H₄FN]⁺ | [M - NO₂ - Br]⁺ or [M - Br - NO₂]⁺ | Convergence point for two major pathways. Appears as a singlet. |

Experimental Protocol for Verification

To validate the predicted fragmentation pattern, a robust and reproducible experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is the method of choice.

Experimental Workflow

Caption: Standard workflow for GC-MS analysis of an organic compound.

Detailed GC-MS Parameters

This protocol is designed to be a self-validating system, providing clear and reproducible results.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of this compound.

- Dissolve in 1 mL of high-purity ethyl acetate or a similarly appropriate solvent.

- Vortex until fully dissolved.

2. Gas Chromatograph (GC) Conditions:

- Injection Port: Splitless mode, 250°C.

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

- Oven Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

- Causality: The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities before the analyte enters the mass spectrometer.

3. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Causality: 70 eV is the standard energy used to generate reproducible fragmentation patterns that are comparable to established spectral libraries.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Range: Scan from m/z 40 to 350.

- Causality: This range is selected to be wide enough to capture the molecular ion and all significant predicted fragments while excluding low-mass background ions (e.g., from air and water).

- Data Acquisition: Full Scan Mode.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be a well-defined process governed by the characteristic behavior of its functional groups. The resulting mass spectrum should exhibit a clear molecular ion doublet at m/z 234/236, confirming the molecular weight and the presence of a single bromine atom. The primary fragmentation pathways are dominated by the facile loss of a nitro group (as NO₂•) and a bromine radical (Br•). Subsequent fragmentation of these primary ions, such as the loss of HCN or CO, provides further structural confirmation. By following the detailed experimental protocol provided, a researcher can generate a high-quality mass spectrum to verify this predicted pattern, ensuring the confident identification of this important chemical intermediate.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

-

The M+1 & M+2 Peaks. Save My Exams. [Link]

-

Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

-

Elements With More Abundant Heavy Isotopes. University of Colorado, Boulder. [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

-

Gas-phase fragmentation analysis of nitro-fatty acids. PubMed. [Link]

-

Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Semantic Scholar. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]

-

Topic 3: Mass Spectrometry (MS). University of Lethbridge. [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

-

Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. Semantic Scholar. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. De Gruyter. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 4-Bromo-2-fluoro-5-nitroaniline in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-2-fluoro-5-nitroaniline. As a crucial intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document is intended for researchers, scientists, and drug development professionals, offering predictive insights based on physicochemical principles and detailed, field-proven methodologies for empirical solubility determination.

Introduction: The Significance of this compound

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring a bromine atom, a fluorine atom, and a nitro group on the aniline scaffold, provides multiple reactive sites for the construction of complex molecules. The interplay of these functional groups also dictates its physical properties, most notably its solubility in various media. An understanding of its solubility profile is not merely academic; it is a critical parameter that influences process efficiency, yield, and the overall viability of a synthetic route.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given organic solvent will be a function of its polarity, hydrogen bonding capacity, and the overall molecular size and shape.

The presence of the polar amino (-NH2) and nitro (-NO2) groups suggests the capacity for dipole-dipole interactions and hydrogen bonding. The fluorine and bromine substituents further contribute to the molecule's polarity. However, the aromatic benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents. Therefore, a nuanced consideration of the balance between these competing structural features is necessary for predicting solubility.

It is anticipated that this compound will exhibit a range of solubilities in common organic solvents. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are likely to be effective at solvating the molecule due to their ability to engage in strong dipole-dipole interactions. Alcohols, like methanol and ethanol, should also serve as competent solvents, capable of both hydrogen bonding with the amino and nitro groups and interacting with the aromatic ring. The solubility in less polar solvents, such as chloroform and ethyl acetate, is expected to be moderate, while solubility in nonpolar solvents like hexane will likely be limited.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative solubility data for this compound, a reliable experimental protocol is essential for researchers to generate this critical information. The following gravimetric method is a robust and widely accepted approach for determining the solubility of a solid compound in a liquid solvent.

Experimental Workflow

The general workflow for the gravimetric determination of solubility is depicted in the following diagram.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Nitroanilines

Introduction: The Versatile Scaffold of Substituted Nitroanilines

Substituted nitroanilines are a class of organic compounds characterized by a benzene ring functionalized with both an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂). This "push-pull" electronic arrangement imparts a unique set of physicochemical properties that makes them indispensable building blocks in a wide array of scientific fields. Their utility as precursors for pharmaceuticals, agrochemicals, antioxidants, and advanced materials such as dyes and nonlinear optical materials is well-established.[1][2]

The true versatility of this scaffold lies in the profound influence of substituent placement. Whether a functional group is introduced elsewhere on the aromatic ring (ring-substitution) or on the amino nitrogen (N-substitution), the molecule's fundamental properties—including its electronic structure, reactivity, basicity, and solubility—are dramatically altered.[1] This guide provides a comprehensive exploration of these properties, grounded in experimental evidence and theoretical principles, to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to harness the full potential of these molecules. We will delve into the synthetic strategies, spectroscopic signatures, and the critical relationship between molecular structure and function.

Part 1: Synthesis Pathways: A Dichotomy of Strategies

The synthetic approaches to N-substituted versus ring-substituted nitroanilines are fundamentally distinct, dictated by the intended final position of the substituents. Understanding the causality behind these choices is crucial for efficient and high-yield synthesis.

Ring-Substituted Nitroanilines: Navigating Electrophilic Aromatic Substitution

The most common route to ring-substituted nitroanilines involves the electrophilic nitration of an aniline derivative. However, a direct approach is often unfeasible. The strongly acidic conditions required for nitration (typically a mixture of concentrated nitric and sulfuric acids) protonate the basic amino group, forming an anilinium ion. This positively charged group deactivates the aromatic ring towards further electrophilic attack and acts as a meta-director, which is often not the desired outcome.

To achieve ortho and para substitution, the amino group's directing influence must be preserved and its basicity masked. This is accomplished through a protection strategy:

-

Protection: The amino group is acetylated using acetic anhydride to form acetanilide. The resulting acetamido group is still an ortho, para-director but is significantly less basic and does not protonate under nitrating conditions.

-

Nitration: The acetanilide is then nitrated to yield a mixture of ortho- and para-nitroacetanilide.

-

Deprotection: Finally, the acetyl group is removed via acid or base hydrolysis to yield the desired ortho- and para-nitroaniline isomers, which can then be separated.[1]

An alternative, though less common, pathway is the nucleophilic aromatic substitution of a suitable chloronitrobenzene with ammonia.[1]

-

Acetanilide Formation: In a flask, dissolve 10 mL of aniline in 30 mL of glacial acetic acid. While stirring, slowly add 12 mL of acetic anhydride.

-

Heat the mixture gently for approximately 10-15 minutes.

-

Pour the hot mixture into 200 mL of ice-cold water to precipitate the acetanilide.

-

Collect the solid product by vacuum filtration and wash with cold water. Recrystallize from ethanol to purify.

-

Nitration of Acetanilide: Place 5 g of dried acetanilide in a flask and add 5 mL of glacial acetic acid.[3] Cool the mixture in an ice bath to below 10°C.

-

Separately, prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 20°C.[3]

-

After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

-

Pour the reaction mixture onto 100 g of crushed ice. The yellow p-nitroacetanilide will precipitate.

-

Hydrolysis to p-Nitroaniline: Collect the crude p-nitroacetanilide and transfer it to a round-bottom flask. Add 20 mL of 70% sulfuric acid.

-

Heat the mixture under reflux for 20-30 minutes until the solid dissolves.

-

Cool the solution and then carefully pour it into 100 mL of cold water.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the p-nitroaniline.

-

Collect the yellow solid by filtration, wash thoroughly with water, and recrystallize from a water/ethanol mixture to obtain pure p-nitroaniline.

N-Substituted Nitroanilines: Leveraging Nucleophilic Aromatic Substitution

The synthesis of N-substituted derivatives follows a different logic. The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction between a nitro-substituted aryl halide and a primary or secondary amine.[1][4]

The electron-withdrawing nitro group is essential here, as it activates the aryl halide towards nucleophilic attack. 2-Chloronitrobenzene is a common starting material. The reaction is often facilitated by a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the attacking amine, increasing its nucleophilicity.[5][6] This method provides good to excellent yields and avoids the harsh acidic conditions of nitration.[4][5]

-

Combine 2-chloronitrobenzene (1 equivalent), the desired primary or secondary amine (1 equivalent), and DBU (1 equivalent) in a reaction vessel.[5]

-

Heat the mixture at 80°C with stirring for approximately 1 hour.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between dichloromethane and water. The DBU hydrochloride salt will move to the aqueous layer.[5]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to isolate the highly colored (orange to red) N-substituted-2-nitroaniline product.[5]

Part 2: Electronic Structure and Spectroscopic Characterization

The defining feature of nitroanilines is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group through the π-system of the benzene ring.[7] This ICT dominates their electronic properties and gives rise to their characteristic spectroscopic signatures.

UV-Visible Spectroscopy: Probing the Charge Transfer Transition

Substituted nitroanilines are intensely colored due to a strong absorption band in the UV-Visible region, which corresponds to the ICT transition. The position (λmax) and intensity of this band are highly sensitive to the substitution pattern.

-

Isomer Effects: In unsubstituted nitroanilines, the ICT is most efficient in p-nitroaniline, where the donor and acceptor groups are para to each other, allowing for maximum resonance stabilization. This results in the longest wavelength absorption. The effect is weaker in o-nitroaniline and significantly less pronounced in m-nitroaniline, where direct resonance delocalization between the two groups is not possible.

-

Substituent Effects: The nature of other substituents on the ring systematically tunes the electronic properties.

-

Electron-Donating Groups (EDGs) like -OH or -OCH₃ enhance the push-pull character, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and decreasing the HOMO-LUMO gap. This leads to a bathochromic (red) shift in the absorption spectrum.[8]

-

Electron-Withdrawing Groups (EWGs) like -CN or -COOH have the opposite effect. They decrease the electron-donating ability of the system, leading to a hypsochromic (blue) shift and an increased HOMO-LUMO gap.[8]

-

| Compound | Substituent | λmax (nm) | Solvent |

| o-Nitroaniline | - | ~377 | Cyclohexane |

| m-Nitroaniline | - | ~344 | Cyclohexane |

| p-Nitroaniline | - | ~322 | Cyclohexane |

| 2-Methyl-5-nitroaniline | 2-CH₃ | 370 | Solution |

| N,N-dimethyl-p-nitroaniline | N,N-(CH₃)₂ | 391 | Cyclohexane |

Table 1: Representative UV-Vis Absorption Maxima for various nitroaniline derivatives. Data compiled from multiple sources.[7][9]

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is a powerful tool for confirming the presence of the key functional groups.

-

N-H Stretching: The amino group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs), typically found in the 3300-3500 cm⁻¹ region.[10] Their precise location can indicate the extent of hydrogen bonding.

-

NO₂ Stretching: The nitro group also shows characteristic asymmetric and symmetric stretching bands, usually located around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

| Vibration Mode | Typical Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 |

| C-N Aromatic Stretch | 1250 - 1340 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1300 - 1360 |

Table 2: Characteristic IR frequencies for nitroanilines.

Part 3: Solvatochromism and Dipole Moments

The significant charge redistribution that occurs upon electronic excitation makes nitroanilines highly sensitive to their solvent environment, a phenomenon known as solvatochromism .[11] This property is not only fundamentally interesting but also allows these molecules to be used as probes for solvent polarity.[12]

The Principle of Solvatochromism

Solvatochromism refers to the change in the position of a UV-Vis absorption band upon changing the polarity of the solvent.[13] For nitroanilines, the ICT character leads to a much larger dipole moment in the excited state (μe) compared to the ground state (μg).[9][14]

-

In polar solvents, the more polar excited state is stabilized by dipole-dipole interactions to a greater extent than the ground state.

-

This differential solvation lowers the energy gap between the ground and excited states.

-

Consequently, less energy is required for the electronic transition, resulting in a bathochromic (red) shift as solvent polarity increases. This is known as positive solvatochromism.[13]

The magnitude of this shift can be correlated with solvent polarity parameters and used to estimate the change in dipole moment (Δμ = μe - μg) upon excitation using theoretical models like the Lippert-Mataga or Abe solvatochromic models.[14] Experimental studies consistently show that the excited singlet state is significantly more polar than the ground state for these compounds.[14]

Experimental Protocol: Solvatochromic Analysis of 4-Nitroaniline

This protocol provides a framework for quantifying the solvatochromic behavior of a substituted nitroaniline.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-nitroaniline in a volatile, miscible solvent like acetone or methanol.

-

Solvent Series: Select a series of solvents with a wide range of polarities (e.g., hexane, cyclohexane, toluene, chloroform, dichloromethane, acetone, ethanol, methanol, water).

-

Sample Preparation: For each solvent, prepare a dilute solution of 4-nitroaniline by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark. The final concentration should yield an absorbance maximum between 0.5 and 1.0.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution from approximately 250 nm to 600 nm, using the pure solvent as a blank.

-

Data Extraction: Identify the wavelength of maximum absorbance (λmax) for each spectrum. Convert λmax (in nm) to wavenumber (νmax in cm⁻¹) using the formula: νmax = 10⁷ / λmax.

-

Analysis: Plot the obtained νmax values against a known solvent polarity scale (e.g., the Reichardt ET(30) scale or the Kamlet-Taft parameters). A linear correlation demonstrates the solvatochromic effect and the slope can be used in solvatochromic models to calculate the excited-state dipole moment.

Part 4: Structure-Property Relationships and Data Summary

The interplay of inductive and resonance effects, dictated by substituent identity and position, governs the overall physicochemical properties of the molecule.

Basicity

The basicity of the amino group is a direct reflection of the availability of its lone pair of electrons to accept a proton. The powerful electron-withdrawing nitro group significantly reduces this basicity compared to aniline.

-

The effect is most pronounced in ortho- and para-nitroaniline, where the nitro group can directly delocalize the amino lone pair through resonance.

-

In meta-nitroaniline, this resonance effect is absent. The basicity is reduced only by the weaker inductive effect of the nitro group.

-

Consequently, m-nitroaniline is the most basic of the three simple isomers.[1]

Dipole Moments and Conformation

The molecular dipole moment is a vector sum of the individual bond dipoles. For nitroanilines, this is dominated by the large dipoles of the amino and nitro groups.

-

Ground State: The ground-state dipole moments are substantial due to the push-pull system.

-

Excited State: As established, the excited-state dipole moments are significantly larger. For the positional isomers, the trend often follows the order ortho > meta > para.[14]

-

Conformational Effects: The planarity of the system is crucial for effective π-conjugation and ICT. If bulky substituents force the amino or nitro group to twist out of the plane of the benzene ring, this conjugation is disrupted.[15][16] This can lead to a decrease in the ICT character, a blue shift in the absorption spectrum, and a smaller difference between the ground and excited-state dipole moments.[16][17]

| Property | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |

| CAS Number | 88-74-4 | 99-09-2 | 100-01-6 |

| Appearance | Orange solid | Yellow powder | Yellow solid |

| Melting Point | 71.5 °C | 114 °C | 146-149 °C |

| Boiling Point | 284 °C | 306 °C | 332 °C |

| Solubility in Water | 1.25 g/L (20 °C) | 1.1 g/L (20 °C) | 0.8 g/L (20 °C) |

| pKa (of conjugate acid) | -0.26 | 2.47 | 1.0 |

| logP | 1.85 | 1.37 | 1.39 |

Table 3: Comparative Physicochemical Properties of Isomeric Nitroanilines. Data compiled from PubChem.[18][19]

Conclusion

Substituted nitroanilines are a testament to the power of functional group synergy in organic chemistry. The electronic dialogue between the amino donor and nitro acceptor groups establishes a molecular framework whose properties can be precisely tuned through strategic synthesis. An understanding of the distinct synthetic routes for ring- and N-substitution, a grasp of the intramolecular charge transfer that dictates their spectroscopic behavior, and an appreciation for their sensitivity to the solvent environment are paramount for any researcher in the chemical sciences. This guide provides the foundational knowledge and practical protocols to not only characterize but also intelligently design and utilize substituted nitroanilines for novel applications in medicine, materials, and beyond.

References

- Determination of Excited State Electric Dipole Moments and Polarizabilities of positional Isomeric Nitroaniline using Modified Abe Solvatochromic Model and Quantum Chemical Calcul

- An Improved Synthesis of N-Substituted-2-nitroanilines - Taylor & Francis Online. [Source URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-120023444]

- Full article: An Improved Synthesis of N-Substituted-2-nitroanilines. [Source URL: https://www.tandfonline.com/doi/full/10.1081/SCC-120023444]

- On the ground and excited state dipole moments of planar vs. twisted nitroaniline analogues. [Source URL: https://scilit.net/article/c521199a53106191b86e090b8f62c645]

- Electronic spectra and structure of nitroanilines. [Source URL: Not Available]

- On the ground and excited state dipole moments of planar vs. twisted nitroaniline analogues. [Source URL: https://cdnsciencepub.com/doi/abs/10.1139/v91-083]

- A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights - Benchchem. [Source URL: https://www.benchchem.com/blog/a-comparative-analysis-of-n-substituted-vs-ring-substituted-nitroanilines-properties-and-experimental-insights/]

- On the ground and excited state dipole moments of planar vs. twisted nitroaniline analogues. [Source URL: https://cdnsciencepub.com/doi/pdf/10.1139/v91-083]

- Synthesis method of substituted nitroaniline - Google Patents. [Source URL: https://patents.google.

- Solvatochromism as a new tool to distinguish structurally similar compounds - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5384112/]

- Solvatochromic shifts for some 4-nitroani- line and 4-nitrophenol derivatives as measures of relative solvent proton affinities | The Journal of Organic Chemistry - ACS Publications. [Source URL: https://pubs.acs.org/doi/abs/10.1021/jo00433a022]

- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. [Source URL: https://www.azom.com/article.aspx?ArticleID=10972]

- An Improved Synthesis of N-Substituted-2-nitroanilines | Request PDF - ResearchGate. [Source URL: https://www.researchgate.net/publication/238418049_An_Improved_Synthesis_of_N-Substituted-2-nitroanilines]

- (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents - ResearchGate. [Source URL: https://www.researchgate.net/publication/375497063_Absorption_Spectra_of_p-Nitroaniline_Derivatives_Charge_Transfer_Effects_and_the_Role_of_Substituents]

- Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. [Source URL: https://link.springer.com/article/10.1007/BF02574578]

- Principles and Applications of Solvatochromism - ResearchGate. [Source URL: https://www.researchgate.

- geometry of 2-methyl-5-nitroaniline - CORE. [Source URL: https://core.ac.uk/display/233069353]

- 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem - NIH. [Source URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroaniline]

- The solvatochromic comparison method. 3. Hydrogen bonding by some 2-nitroaniline derivatives | Journal of the American Chemical Society. [Source URL: https://pubs.acs.org/doi/10.1021/ja00441a029]

- The solvatochromic comparison method. 5. Spectral effects and relative strengths of the first and second hydrogen bonds by 4-nitroaniline to hydrogen bond acceptor solvents | The Journal of Organic Chemistry - ACS Publications. [Source URL: https://pubs.acs.org/doi/abs/10.1021/jo00433a024]

- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. [Source URL: https://www.chempanda.

- Chemical Properties of p-Nitroaniline (CAS 100-01-6) - Cheméo. [Source URL: https://www.chemeo.com/cid/41-016-0/p-Nitroaniline]